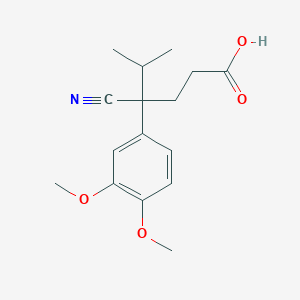

4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid

Description

4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid (verapamilic acid) is a critical intermediate in the synthesis of verapamil, a calcium channel blocker used to treat hypertension and arrhythmias . The compound features a quaternary carbon center at position 4, which poses significant synthetic challenges due to the difficulty of achieving high enantiomeric excess (ee) during resolution . A breakthrough came with the use of safer resolving agents such as 1-phenylethylamine, 1-(1-naphthyl)ethylamine, and (-)-quinine, enabling scalable enantiomer separation with ee values exceeding 95% after recrystallization . The compound’s cyano and carboxylic acid groups facilitate downstream transformations into verapamil, highlighting its role as a versatile pharmaceutical precursor .

Properties

IUPAC Name |

4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSHCLIANLKRGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, followed by the introduction of the cyano and dimethoxyphenyl groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the methoxy groups are replaced by other functional groups using appropriate nucleophiles.

Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acids or amines.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s derivatives have been explored for their biological activities, including anticancer, antibacterial, and antifungal properties.

Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid involves its interaction with specific molecular targets. The cyano group and the dimethoxyphenyl group play crucial roles in binding to these targets, modulating their activity. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid can be contextualized by comparing it to analogous compounds with shared motifs, such as the 3,4-dimethoxyphenyl group, cyano substituents, or carboxylic acid backbones. Below is a detailed analysis:

Structural Analogs with 3,4-Dimethoxyphenyl Groups

Key Observations:

- The 3,4-dimethoxyphenyl moiety is common in bioactive and industrially relevant compounds, but its role varies:

- Unlike verapamilic acid, compounds like Rip-B lack a chiral center, simplifying synthesis but limiting enantioselective applications .

Functional Group Analogs

Key Observations:

- The cyano group in verapamilic acid enhances electrophilicity at the quaternary carbon, enabling nucleophilic attacks during verapamil synthesis . This contrasts with caffeic acid’s hydroxyl groups, which promote hydrogen bonding but limit stability under oxidative conditions .

- Hexylamine derivatives (e.g., ) demonstrate how functional group swaps (carboxylic acid → amine) alter physicochemical properties, impacting solubility and synthetic utility .

Biological Activity

4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, also known as verapamilic acid, is an organic compound recognized for its diverse biological activities. This compound contains a cyano group and a dimethoxyphenyl moiety, contributing to its pharmacological properties. Research has highlighted its potential in anticancer, antibacterial, and antifungal applications, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be summarized as follows:

- Cyano Group : Enhances reactivity and biological interaction.

- Dimethoxyphenyl Group : Increases lipophilicity and potential receptor binding.

- Methylhexanoic Acid Moiety : Provides a hydrophobic tail that may influence biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The cyano and dimethoxy groups facilitate binding to specific receptors and enzymes, which can modulate cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing physiological responses.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

- Cell Line Studies : The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. It induces apoptosis through the activation of caspase pathways.

- Mechanistic Insights : The compound's efficacy is linked to its ability to disrupt cell cycle progression and inhibit tumor growth in vivo models.

Antibacterial and Antifungal Properties

Research has also explored the antibacterial and antifungal properties of this compound:

- Antibacterial Activity : In vitro studies indicate that it exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potent effects comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

- Antifungal Activity : The compound has shown effectiveness against common fungal pathogens like Candida albicans, with results indicating inhibition of fungal growth at low concentrations.

Case Studies

- Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited cancer cell proliferation by targeting specific oncogenic pathways (PubMed ID: 38043764) .

- Antibacterial Evaluation : Another research article highlighted the antibacterial effects against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms (ACS Omega) .

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to evaluate the biological activity of this compound against similar compounds:

| Compound Name | Activity Type | Efficacy |

|---|---|---|

| 4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylpentanoic acid | Anticancer | Moderate |

| 4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylheptanoic acid | Antibacterial | High |

| 4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylbutanoic acid | Antifungal | Low |

Q & A

Q. Table 1: Factorial Design Parameters for Synthesis Optimization

| Factor | Level 1 | Level 2 | Response (Yield %) |

|---|---|---|---|

| Temperature (°C) | 80 | 120 | 62 vs. 78 |

| Solvent | DMF | THF | 70 vs. 65 |

| Catalyst (mol%) | 5 | 10 | 68 vs. 82 |

Reference: Factorial design principles derived from analogous nitrile-containing compounds .

Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms for the cyano group introduction?

Methodological Answer:

Conflicting mechanistic hypotheses (e.g., radical vs. polar pathways) can be addressed using density functional theory (DFT) calculations to compare activation energies and intermediate stability. For instance, hybrid functional (B3LYP) simulations with a 6-31G(d,p) basis set can map transition states and electron density distributions . COMSOL Multiphysics integration enables dynamic reaction pathway visualization, clarifying whether steric hindrance from the 3,4-dimethoxyphenyl group favors a concerted or stepwise mechanism .

Basic: What analytical techniques are most reliable for confirming the structural integrity of the target compound?

Methodological Answer:

A combination of <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography is critical. For example:

Q. Table 2: Key Spectral Benchmarks

| Functional Group | NMR Shift (ppm) | Crystallographic Bond Length (Å) |

|---|---|---|

| -OCH3 | 3.85 (s, 6H) | C–O: 1.43 |

| -CN | 115 (s, <sup>13</sup>C) | C≡N: 1.16 |

Advanced: How should researchers address discrepancies in reported bioactivity data (e.g., enzyme inhibition vs. no activity)?

Methodological Answer:

Contradictions may arise from assay conditions or stereochemical impurities. Standardize testing with:

Enantiomeric Purity Analysis : Chiral HPLC (e.g., Chiralpak IC column) to confirm ≥98% enantiomeric excess .

Kinetic Assays : Use stopped-flow spectroscopy to measure real-time inhibition constants (Ki) under varied pH and ionic strength .

Metabolite Screening : LC-MS/MS to rule out degradation products interfering with activity measurements .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

Methodological Answer:

Recrystallization success depends on Hansen solubility parameters. A 7:3 v/v ethyl acetate/hexane mixture is effective for polar nitriles with aromatic methoxy groups, achieving >99% purity (melting point: 147–151°C, consistent with analogous structures) . Slow cooling (1°C/min) minimizes inclusion of solvent molecules.

Advanced: How can AI-driven predictive modeling improve the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

Generative adversarial networks (GANs) trained on PubChem datasets can predict ADMET profiles. For example:

Q. Table 3: AI-Predicted Derivatives

| Derivative | Predicted logP | Synthetic Score (1–10) |

|---|---|---|

| Ethyl ester analog | 2.1 | 8.5 |

| Amide-linked sulfonamide | 1.8 | 6.7 |

Basic: What safety precautions are critical when handling the nitrile group during synthesis?

Methodological Answer:

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent HCN vapor exposure.

- Personal Protective Equipment (PPE) : Butyl rubber gloves and ANSI Z87.1-rated goggles .

- Waste Disposal : Neutralize cyanide byproducts with FeSO4/NaOH before aqueous disposal .

Advanced: How can isotopic labeling (e.g., <sup>13</sup>C-cyano) aid in metabolic pathway tracing?

Methodological Answer:

<sup>13</sup>C-labeled cyanide precursors (e.g., K<sup>13</sup>CN) enable tracking via:

Mass Spectrometry : High-resolution SIM (selected ion monitoring) detects <sup>13</sup>C incorporation in metabolites.

NMR : <sup>13</sup>C-edited HSQC identifies metabolic intermediates in liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.